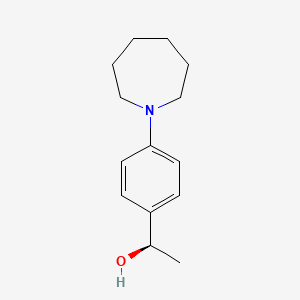
(1R)-1-(4-azepan-1-ylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is a chiral compound featuring a phenyl ring substituted with an azepane group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an azepane derivative. The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the azepane group can also be employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenyl ring and hydroxyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane: Contains an oxygen atom in the ring structure.
1,4-Diazepane: Contains two nitrogen atoms in the ring structure.
4DPAIPN: A donor-acceptor fluorophore with different electronic properties
Uniqueness
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is unique due to its specific combination of a chiral center, an azepane ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-1-[4-(azepan-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m1/s1 |
InChI Key |
ZHXXYKCOAAVASV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCCCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


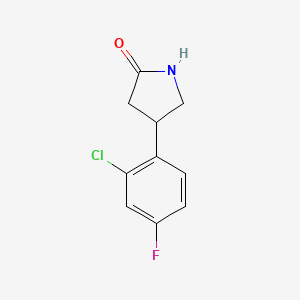
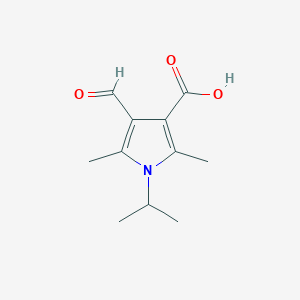
![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
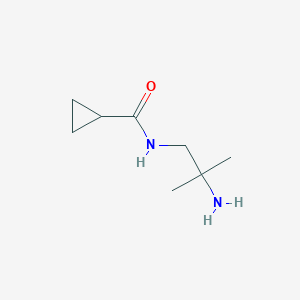

![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
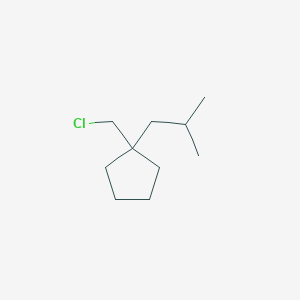

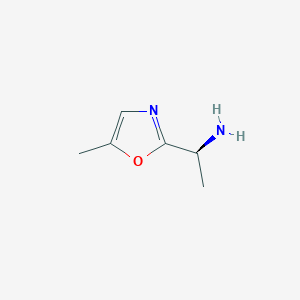
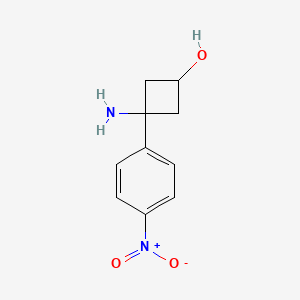
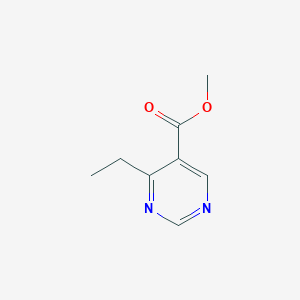
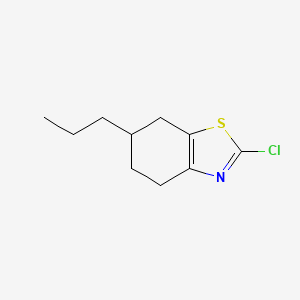

![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
